molecular formula C26H26ClN3OS B13379821 (5Z)-2-(3-chloro-2-methylanilino)-5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one

(5Z)-2-(3-chloro-2-methylanilino)-5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one

Cat. No.: B13379821
M. Wt: 464.0 g/mol
InChI Key: PKBIFDBFESDSCS-UCQKPKSFSA-N
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Description

2-[(3-chloro-2-methylphenyl)imino]-5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidin-4-one is a complex organic compound that features a thiazolidinone ring, a pyrrole moiety, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chloro-2-methylphenyl)imino]-5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Phenyl Ring: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiazolidinone rings.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings and the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrrole and thiazolidinone rings.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biological Activity: The compound may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

Industry

    Material Science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-chloro-2-methylphenyl)imino]-5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, such as pioglitazone and rosiglitazone.

    Pyrroles: Compounds containing a pyrrole ring, such as indole and pyrrole-2-carboxylic acid.

Uniqueness

The uniqueness of 2-[(3-chloro-2-methylphenyl)imino]-5-{[1-(2-ethyl-6-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C26H26ClN3OS

Molecular Weight

464.0 g/mol

IUPAC Name

(5Z)-2-(3-chloro-2-methylphenyl)imino-5-[[1-(2-ethyl-6-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN3OS/c1-6-19-10-7-9-15(2)24(19)30-16(3)13-20(18(30)5)14-23-25(31)29-26(32-23)28-22-12-8-11-21(27)17(22)4/h7-14H,6H2,1-5H3,(H,28,29,31)/b23-14-

InChI Key

PKBIFDBFESDSCS-UCQKPKSFSA-N

Isomeric SMILES

CCC1=CC=CC(=C1N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3)C)C

Canonical SMILES

CCC1=CC=CC(=C1N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)C)S3)C)C

Origin of Product

United States

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